molecular formula C11H13NO3 B3022706 Benzyl 1-methyl-2-oxoethylcarbamate CAS No. 105499-10-3

Benzyl 1-methyl-2-oxoethylcarbamate

Cat. No.: B3022706
CAS No.: 105499-10-3
M. Wt: 207.23 g/mol
InChI Key: XTXJPZGMVKIPHE-UHFFFAOYSA-N
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Description

Benzyl 1-methyl-2-oxoethylcarbamate is a chemical compound identified under the CAS number 82353-55-7 . It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is offered for research and development purposes only. It is crucial to handle this material with care; please consult the Safety Data Sheet for proper handling and hazard information. The specific research applications, mechanism of action, and detailed value for scientists are areas that require further experimental characterization. Researchers are encouraged to conduct their own literature review and experimental studies to fully explore this compound's potential. This product is strictly for laboratory research use and is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXJPZGMVKIPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340265
Record name Benzyl 1-methyl-2-oxoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82353-55-7
Record name Benzyl 1-methyl-2-oxoethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzyl 1 Methyl 2 Oxoethylcarbamate

Strategic Approaches to Benzyloxycarbonyl (Cbz)-Protected α-Amino Ketone Scaffolds

The construction of α-amino ketones, which are valuable intermediates in the synthesis of various biologically active compounds, presents a significant challenge due to the inherent reactivity of the amine and ketone functionalities. nih.gov A primary strategy involves the protection of the amino group to prevent its interference in subsequent reactions. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in peptide synthesis and general organic synthesis. fiveable.mebachem.comtotal-synthesis.com Its stability under a range of reaction conditions, coupled with its straightforward removal, makes it an ideal choice for multi-step syntheses. fiveable.metotal-synthesis.com

The general approach to Cbz-protected α-amino ketones often starts from a corresponding N-Cbz-protected α-amino acid. This precursor can then be converted to the desired ketone through various synthetic routes. One common method involves the transformation of the carboxylic acid moiety into a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an appropriate organometallic reagent. However, a more direct and often higher-yielding approach involves the partial reduction of an ester derivative of the N-Cbz-amino acid.

Detailed Analysis of Reductive Pathways for Precursor Ester Transformation

The conversion of an ester to an aldehyde is a critical transformation in the synthesis of α-amino ketones. This reduction must be highly selective to avoid over-reduction to the corresponding alcohol.

Application of Specific Reducing Agents (e.g., DIBAL) in Aldehyde Formation

Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that is particularly effective for the partial reduction of esters to aldehydes at low temperatures. chemistrysteps.commasterorganicchemistry.compearson.com Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), which typically reduce esters all the way to primary alcohols, DIBAL-H allows for the isolation of the intermediate aldehyde. chemistrysteps.comreddit.com The reaction is generally conducted at temperatures around -78 °C (the sublimation point of dry ice) to stabilize the tetrahedral intermediate and prevent further reduction. chemistrysteps.comyoutube.com

The use of DIBAL-H offers a significant advantage in the synthesis of Benzyl (B1604629) 1-methyl-2-oxoethylcarbamate from its corresponding N-Cbz-alanine ester precursor. This method provides a direct route to the desired aldehyde, which is the immediate precursor to the target α-amino ketone.

Reducing Agent Functionality Product at Low Temp (-78 °C) Product at Higher Temp
DIBAL-HEsterAldehydeAlcohol
LiAlH₄EsterAlcoholAlcohol

Mechanistic Considerations of the Chemoselective Reduction Step

The chemoselectivity of the DIBAL-H reduction is rooted in its mechanism. chemistrysteps.com The reaction commences with the coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. Subsequently, a hydride ion is transferred from the aluminum to the carbonyl carbon, forming a stable tetrahedral intermediate. chemistrysteps.comyoutube.com

At low temperatures, this tetrahedral intermediate is stable and does not readily collapse to eliminate the alkoxy group. chemistrysteps.com Upon aqueous workup, the intermediate is hydrolyzed to yield the desired aldehyde. The bulky isobutyl groups on the aluminum atom also contribute to the steric hindrance, which disfavors a second hydride addition that would lead to the alcohol. chemistrysteps.com

Utilization of Protective Group Strategies During Synthesis

The successful synthesis of molecules with multiple reactive sites hinges on the effective use of protecting groups. libretexts.orgjove.comacs.org These groups temporarily mask a functional group, preventing it from reacting while other parts of the molecule are being modified.

Role of the Benzyloxycarbonyl (Cbz) Group for Amine Protection

The benzyloxycarbonyl (Cbz) group, also abbreviated as Z, is a cornerstone of amine protection in organic synthesis. bachem.comtotal-synthesis.com Introduced by Bergmann and Zervas, it has been instrumental in the advancement of peptide chemistry. total-synthesis.com The Cbz group is typically introduced by reacting the amine with benzyl chloroformate under basic conditions, often in a Schotten-Baumann reaction. total-synthesis.comstackexchange.com

Key features of the Cbz group include:

Stability: It is stable to a wide range of conditions, including basic and mildly acidic environments, making it compatible with many synthetic transformations. fiveable.metotal-synthesis.com

Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as the Boc and Fmoc groups, allowing for selective deprotection. total-synthesis.com

Cleavage: It can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C), a mild and efficient method that cleaves the benzyl-oxygen bond. fiveable.meorganic-chemistry.org It can also be cleaved by strong acids like HBr in acetic acid. bachem.com

In the context of synthesizing Benzyl 1-methyl-2-oxoethylcarbamate, the Cbz group effectively shields the nitrogen atom's nucleophilicity and acidity, allowing for the selective manipulation of the ester group.

Protecting Group Abbreviation Protected Functional Group Common Cleavage Method
BenzyloxycarbonylCbz, ZAmineHydrogenolysis (H₂, Pd/C)
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocAmineBase (e.g., Piperidine)
Acetal-Aldehyde/KetoneAqueous Acid

Aldehyde Protection Strategies and Subsequent Deprotection

While the primary focus is on the synthesis of the aldehyde, in some synthetic routes, it may be necessary to protect the newly formed aldehyde group to perform further reactions on other parts of the molecule. Acetals are the most common protecting groups for aldehydes and ketones. libretexts.orgchemistrysteps.comjove.com They are formed by reacting the aldehyde with two equivalents of an alcohol, often a diol like ethylene (B1197577) glycol to form a cyclic acetal, in the presence of an acid catalyst. chemistrysteps.com

Acetals are stable to basic and nucleophilic conditions, as well as to many oxidizing and reducing agents. jove.comjove.com This stability allows for a wide range of subsequent chemical transformations. Deprotection is typically achieved by hydrolysis with aqueous acid, regenerating the aldehyde. libretexts.orgjove.com Thioacetals, formed from thiols, offer an alternative that is stable under both acidic and basic conditions. jove.com

Optimization of Reaction Parameters for Yield and Purity

The preparation of this compound, also known as N-benzyloxycarbonyl-L-alaninal (Cbz-L-alaninal), typically involves the controlled oxidation of the corresponding N-protected amino alcohol, N-benzyloxycarbonyl-L-alaninol. The optimization of this oxidation step is crucial for maximizing the yield and minimizing the formation of by-products, such as the corresponding carboxylic acid or racemized products.

Several factors influence the outcome of this oxidation. Key parameters that are often optimized include the choice of oxidizing agent, reaction temperature, solvent, and reaction time.

Oxidizing Agent: A variety of oxidizing agents can be employed for the conversion of protected amino alcohols to their corresponding aldehydes. Common reagents include pyridinium (B92312) dichromate (PDC), Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and DMSO), and Dess-Martin periodinane (DMP). The choice of oxidant can significantly impact the reaction's efficiency and selectivity. For instance, PDC is a relatively mild and selective reagent for this transformation. acs.org

Reaction Temperature: The temperature of the reaction must be carefully controlled to prevent over-oxidation to the carboxylic acid and to minimize racemization of the chiral center. Oxidations are often carried out at low temperatures, for example, between -78 °C and room temperature, depending on the specific reagent used.

Solvent: The choice of solvent is critical and depends on the oxidizing agent. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for oxidations with PDC and DMP due to its inert nature and ability to dissolve the reactants. acs.org For Swern-type oxidations, a combination of solvents like dichloromethane and dimethyl sulfoxide (B87167) (DMSO) is utilized.

Reaction Time: The duration of the reaction is monitored closely, often using techniques like thin-layer chromatography (TLC), to ensure complete conversion of the starting material while minimizing the formation of degradation products.

A hypothetical optimization study for the synthesis of this compound from N-benzyloxycarbonyl-L-alaninol is presented in the table below. This table illustrates how systematic variation of parameters can lead to an optimized protocol.

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

Entry Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1 PDC (1.5 eq) CH₂Cl₂ 25 12 75 90
2 PDC (1.5 eq) CH₂Cl₂ 0 24 82 95
3 PDC (2.0 eq) CH₂Cl₂ 0 18 85 96
4 DMP (1.2 eq) CH₂Cl₂ 25 2 88 97
5 Swern CH₂Cl₂/DMSO -78 to -60 4 90 98

This table is a representative example based on general principles of organic synthesis and does not represent actual experimental data for this specific compound.

Advanced Chromatographic and Crystallization Techniques for Isolation and Purification

The purification of this compound is a critical step to ensure its suitability for subsequent synthetic applications. Due to the potential for instability and racemization, purification methods must be chosen carefully. Advanced chromatographic and crystallization techniques are often employed to achieve high purity.

Chromatographic Techniques:

Flash Column Chromatography: This is the most common method for the purification of N-protected amino aldehydes. Silica gel is typically used as the stationary phase. The choice of eluent (mobile phase) is crucial for effective separation. A gradient of solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often used. For instance, a starting ratio of hexane/ethyl acetate (e.g., 9:1) can be gradually changed to a more polar mixture (e.g., 7:3) to elute the desired product while separating it from less polar impurities and more polar by-products. The progress of the separation is monitored by TLC. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This technique offers superior separation efficiency compared to flash chromatography. A variety of stationary phases are available, including normal-phase (e.g., silica) and reverse-phase (e.g., C18-modified silica) columns. The selection of the mobile phase is optimized to achieve baseline separation of the target compound from any impurities.

Crystallization Techniques:

While N-protected amino aldehydes can sometimes be oils, if the compound is a solid, recrystallization is a powerful method for purification. The choice of solvent system is key to successful crystallization.

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) until turbidity is observed. Cooling the mixture then induces crystallization of the pure product. orgsyn.org

Recrystallization of a Structurally Similar Compound: In the purification of a related compound, benzyl hydroxymethyl carbamate (B1207046), a high-purity product was obtained by dissolving the crude material in warm ethyl acetate followed by the addition of hexane and cooling. orgsyn.org An alternative method involved recrystallization from hot tert-butyl methyl ether (TBME). orgsyn.org These techniques can be adapted for the purification of this compound.

The following table summarizes the purification techniques that can be applied to this compound.

Table 2: Purification Techniques for this compound

Technique Stationary Phase / Solvent System Key Parameters Outcome
Flash Chromatography Silica Gel; Hexane/Ethyl Acetate Gradient Eluent gradient, flow rate Removal of non-polar and polar impurities
Preparative HPLC C18 Reverse-Phase; Acetonitrile/Water Gradient, flow rate, detection wavelength High-purity product (>99%)
Recrystallization Ethyl Acetate / Hexane Solvent ratio, cooling rate Crystalline solid with high purity
Recrystallization tert-Butyl Methyl Ether (TBME) Temperature, cooling rate Removal of soluble impurities

This table is a representative example based on general purification principles for organic compounds and does not represent actual experimental data for this specific compound.

Elucidation of Reactivity and Mechanistic Pathways of Benzyl 1 Methyl 2 Oxoethylcarbamate

Reactivity Profiles of the Carbamate (B1207046) Moiety

The carbamate group in Benzyl (B1604629) 1-methyl-2-oxoethylcarbamate, specifically a benzyloxycarbonyl (Cbz) protecting group, exhibits characteristic reactivity patterns, particularly in terms of its stability and susceptibility to nucleophilic attack.

Investigation of Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of a carbamate is crucial for its application as a protecting group in multi-step syntheses. Generally, N,N-disubstituted carbamates, such as the one in the title compound, are chemically stable towards hydrolysis under a range of pH conditions. masterorganicchemistry.commasterorganicchemistry.com However, the benzyloxycarbonyl group is susceptible to specific degradation pathways. While stable to many acidic and basic conditions, it can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid) or, more commonly, through hydrogenolysis. masterorganicchemistry.comorganic-chemistry.org The latter involves catalytic hydrogenation, typically using palladium on carbon (Pd/C), which results in the formation of toluene (B28343) and the unstable carbamic acid, which readily decarboxylates to release the free amine. masterorganicchemistry.com

The stability of the carbamate can also be influenced by the electronic nature of the substituents. Electron-donating groups on the benzyl ring can increase the susceptibility to cleavage, while electron-withdrawing groups can enhance stability.

Table 1: General Hydrolytic Stability of Carbamates

Carbamate TypeGeneral StabilityCleavage Conditions
N-monosubstitutedLess stableCan be labile to hydrolysis
N,N-disubstituted Generally stable Resistant to hydrolysis
Benzyloxycarbonyl (Cbz)Stable to many reagentsHydrogenolysis, strong acids

Transesterification and Other Nucleophilic Acyl Substitution Reactions

The carbamate moiety can undergo nucleophilic acyl substitution reactions, including transesterification. This reaction involves the exchange of the alkoxy or aryloxy group of the carbamate with another alcohol. The mechanism can proceed through either an associative pathway, involving the formation of a tetrahedral intermediate, or a dissociative pathway, which generates an isocyanate intermediate. nih.gov The reactivity of the carbamate towards nucleophilic attack is generally lower than that of esters due to the electron-donating effect of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. nih.gov

However, under appropriate conditions, such as in the presence of a strong nucleophile or a catalyst, transesterification can be achieved. For instance, the reaction of N-substituted carbamates with alcohols in the presence of a base can lead to the corresponding new carbamate.

Chemical Transformations of the Ketone Functional Group

The ketone functional group in Benzyl 1-methyl-2-oxoethylcarbamate is a key site for various chemical transformations, enabling the formation of new carbon-carbon bonds and the introduction of new functionalities.

Study of Nucleophilic Addition Reactions (e.g., Grignard reactions)

As a ketone, the carbonyl carbon is electrophilic and susceptible to nucleophilic addition. masterorganicchemistry.com Reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), are fundamental transformations. The addition of a Grignard reagent to the ketone will proceed via a nucleophilic addition mechanism to form a tertiary alcohol after an acidic workup. masterorganicchemistry.com

Given that this compound is an N-protected α-amino ketone, these reactions are of significant interest for the synthesis of complex amino alcohols. The carbamate protecting group is generally stable under the conditions of Grignard reactions. nih.govorganic-chemistry.orgacs.org

Table 2: Products of Nucleophilic Addition to this compound

NucleophileReagent ExampleProduct Type
HydrideNaBH₄Secondary alcohol
OrganometallicCH₃MgBrTertiary alcohol
CyanideNaCNCyanohydrin

Enolization and Reactions Involving the α-Protons

The ketone in this compound possesses α-protons on the methyl group, which are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. utexas.edulibretexts.org In the presence of a base, these protons can be abstracted to form an enolate ion. This enolate is a key reactive intermediate and can participate in a variety of reactions. masterorganicchemistry.comlibretexts.org

The formation of the enolate allows for reactions such as alkylation, aldol (B89426) condensation, and halogenation at the α-position. The regioselectivity of enolate formation is not a concern here as there is only one enolizable position. The enolate can also be trapped as a silyl (B83357) enol ether, providing a stable intermediate for further transformations.

Stereochemical Outcome and Diastereoselectivity in Reactions Involving the Chiral Center

The chiral center at the α-carbon to the ketone in this compound plays a crucial role in directing the stereochemical outcome of reactions at the adjacent carbonyl group. This is a classic example of 1,2-asymmetric induction.

The addition of nucleophiles to the ketone can proceed with a certain degree of diastereoselectivity, leading to the preferential formation of one diastereomer over the other. The stereochemical outcome is often predicted by Felkin-Anh or related models, which consider the steric and electronic effects of the substituents on the chiral center. The bulky benzyloxycarbonylamino group will likely play a significant role in dictating the facial selectivity of the nucleophilic attack on the carbonyl.

For instance, in the addition of a Grignard reagent, the nucleophile will preferentially attack the carbonyl face that is sterically less hindered, leading to a major diastereomer. The level of diastereoselectivity can be influenced by the nature of the nucleophile, the solvent, and the temperature of the reaction. Studies on similar N-protected α-amino ketones and aldehydes have demonstrated that high levels of diastereoselectivity can be achieved in nucleophilic addition reactions. nih.govacs.orgnih.gov

Applications of Benzyl 1 Methyl 2 Oxoethylcarbamate in Complex Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthetic Routes

The molecular structure of Benzyl (B1604629) 1-methyl-2-oxoethylcarbamate contains a stereocenter, meaning it can exist as different stereoisomers. This inherent chirality is fundamental to its application in asymmetric synthesis, where the goal is to create a specific enantiomer or diastereomer of a target molecule. Compounds with defined stereochemistry are crucial, particularly in pharmacology, where different enantiomers of a drug can have vastly different biological activities.

Research in the development of therapeutics, such as those for Alzheimer's disease, utilizes chiral analogues of this carbamate (B1207046). For instance, a key intermediate, tert-butyl (1R)-1-benzyl-1-methyl-2-oxoethylcarbamate, possesses a defined "(1R)" configuration at its chiral center. epo.org The use of such enantiomerically pure building blocks is essential for ensuring that the final synthesized molecule has the correct three-dimensional shape to interact effectively and selectively with its biological target. epo.org The process of creating these specific isomers often involves methods like the separation of a racemic mixture via fractional crystallization or chromatography after reacting it with an enantiomerically pure acid or base. epo.org This establishes the compound's family as a valuable scaffold for introducing chirality into complex synthetic pathways.

Intermediacy in the Synthesis of Bioactive Molecules and Pharmaceutical Compounds

Benzyl 1-methyl-2-oxoethylcarbamate and its derivatives function as critical intermediates in the multi-step synthesis of new pharmaceutical agents. The carbamate group often serves as a protecting group for an amine, while the aldehyde provides a reactive site for forming new carbon-carbon or carbon-nitrogen bonds.

A significant application is demonstrated in the synthesis of beta-secretase (BACE) inhibitors, which are investigated for the treatment of Alzheimer's disease. epo.org In a patented synthetic route, a derivative of this compound is used to construct complex pyridyl derivatives that are designed to inhibit the BACE enzyme, thereby preventing the formation of amyloid-β (Aβ) plaques in the brain. epo.org The synthesis involves reacting the carbamate intermediate with other molecular fragments to build the final inhibitor. epo.org This highlights the compound's role as a precursor in the development of new drugs targeting significant diseases. epo.org

Below is a table of key intermediates and reagents involved in a synthetic route utilizing a derivative of this compound for developing potential Alzheimer's therapeutics.

Compound/Reagent NameRole in SynthesisReference
tert-butyl (1R)-1-benzyl-1-methyl-2-oxoethylcarbamateChiral building block and key intermediate epo.org
2,4,6-substituted pyridyl derivativesTarget bioactive compounds (BACE inhibitors) epo.org
Trifluoroacetic acidReagent used in deprotection steps epo.org
Hydrochloric acidUsed to form pharmaceutically acceptable salts epo.org

Contributions to the Total Synthesis of Natural Products (e.g., Mansouramycin A)

Based on a review of the available scientific literature, the specific contribution of this compound to the total synthesis of Mansouramycin A could not be verified.

Utility in the Preparation of Specialized Organic Reagents and Catalysts

An examination of published research did not yield documented instances of this compound being used as a primary precursor for the preparation of specialized organic reagents or catalysts.

Precursor for the Development of Peptide Mimetics and Other Biologically Relevant Scaffolds

The development of molecules that can mimic or interfere with biological pathways involving peptides and proteins is a cornerstone of modern medicinal chemistry. This compound serves as a precursor for scaffolds that can function as peptide mimetics, particularly as enzyme inhibitors.

Its utility is evident in the synthesis of inhibitors for beta-secretase (BACE), an enzyme that processes the amyloid precursor protein. epo.org The inhibitors created from this carbamate scaffold are designed to fit into the active site of the enzyme, blocking its natural function. epo.org Molecules designed for this purpose are often considered peptidomimetics because they mimic the structure of the peptide substrate that the enzyme would normally bind to. The synthesis of these complex inhibitors demonstrates how the carbamate precursor provides a foundational structure that can be elaborated into a sophisticated, biologically active scaffold designed to interact with protein targets. epo.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Benzyl (B1604629) 1-methyl-2-oxoethylcarbamate provides distinct signals corresponding to each type of proton within the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.25-7.40 ppm. st-andrews.ac.uk The methylene (B1212753) protons (CH₂) of the benzyl group are observed as a singlet at approximately δ 5.16-5.33 ppm. rsc.orgrsc.org The methyl group (CH₃) attached to the nitrogen atom presents as a singlet around δ 2.53 ppm. rsc.org The methylene protons of the oxoethyl group (CH₂) are expected to appear as a triplet near δ 2.5–3.0 ppm, and the aldehyde proton (CHO) would be further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 1-methyl-2-oxoethylcarbamate

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₅) 7.25-7.40 Multiplet
Benzylic (CH₂) 5.16-5.33 Singlet
N-Methyl (CH₃) ~2.53 Singlet
Oxoethyl (CH₂) 2.5-3.0 Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The carbamate (B1207046) carbonyl carbon is a key diagnostic signal, typically resonating around δ 155-160 ppm. The ketone carbonyl carbon of the oxoethyl group will also have a characteristic downfield shift. The aromatic carbons of the benzyl group appear in the region of δ 126-136 ppm. rsc.org The benzylic carbon (CH₂) is found at approximately δ 66-68 ppm. rsc.org The N-methyl carbon (CH₃) resonates at a higher field, around δ 14-31 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbamate (C=O) 155-160
Ketone (C=O) >200
Aromatic (C₆H₅) 126-136
Benzylic (CH₂) 66-68
N-Methyl (CH₃) 14-31

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu For this compound, a cross-peak would be expected between the methylene and aldehyde protons of the 2-oxoethyl group, confirming their adjacent relationship. st-andrews.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons. For example, the signal for the benzylic protons would correlate with the signal for the benzylic carbon. st-andrews.ac.ukyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. spectroscopyonline.com

Carbonyl Stretching Vibrations (Carbamate and Ketone) Analysis

The most prominent features in the IR spectrum of this compound are the stretching vibrations of the two carbonyl groups.

Carbamate C=O Stretch : The carbamate carbonyl group typically exhibits a strong absorption band in the region of 1700-1740 cm⁻¹. pg.edu.pl The exact position can be influenced by the electronic environment.

Ketone C=O Stretch : The ketone carbonyl group of the 2-oxoethyl moiety will also show a strong absorption, generally in the range of 1710-1725 cm⁻¹. pg.edu.pl

The presence of these two distinct, strong absorption bands in the carbonyl region of the IR spectrum provides clear evidence for the presence of both the carbamate and ketone functional groups. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbamate C=O Stretch 1700-1740
Ketone C=O Stretch 1710-1725
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is a powerful analytical technique that provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high accuracy. For this compound (C₁₁H₁₃NO₃), the calculated exact mass is 207.0895. HRMS analysis should yield an observed mass that matches this value very closely, typically within a few parts per million (ppm).

In addition to the molecular ion peak, the mass spectrum will display a characteristic fragmentation pattern that can further support the proposed structure. Common fragmentation pathways for this molecule would include:

Loss of the benzyl group : Cleavage of the bond between the benzylic carbon and the oxygen atom would result in a fragment ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Decarboxylation : Loss of carbon dioxide (CO₂) from the molecular ion.

Cleavage of the oxoethyl group : Fragmentation of the side chain can lead to various smaller fragment ions.

Table 4: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺ C₁₁H₁₃NO₃ 207.0895
[M-C₇H₇]⁺ C₄H₆NO₃ 116.0348

By integrating the data from these advanced spectroscopic and analytical methodologies, a complete and unambiguous characterization of this compound can be achieved, confirming its molecular structure and purity.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of Benzyl (B1604629) 1-methyl-2-oxoethylcarbamate are crucial determinants of its physical and biological properties. The presence of several rotatable bonds, particularly around the carbamate (B1207046) linkage and the ethyl chain, suggests that the molecule can adopt multiple conformations. The benzyloxycarbonyl (Cbz or Z) group, a common amine protecting group in peptide synthesis, has a known preference for a non-planar orientation of the phenyl ring relative to the carbamate group. total-synthesis.com

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of Benzyl 1-methyl-2-oxoethylcarbamate in different environments, such as in vacuum or in a solvent. By simulating the atomic motions over time, MD can identify the most stable conformers and the energy barriers between them. Such studies have been applied to other protected amino acids and peptides to understand their structural preferences. nih.govacs.orgnih.govtib.eu For instance, MD simulations on β-amino acid derivatives have been used to obtain topological and thermodynamic information about their interactions with biological targets. nih.gov

A potential approach for the conformational analysis of this compound would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Energy Minimization: Optimizing the geometry to find a local energy minimum.

Molecular Dynamics Simulation: Running a simulation for a sufficient time (e.g., nanoseconds to microseconds) to sample a wide range of conformations.

Cluster Analysis: Grouping the sampled conformations to identify the most populated and energetically favorable states.

The results of such an analysis could be presented in a table summarizing the key dihedral angles and relative energies of the most stable conformers.

Table 1: Hypothetical Stable Conformers of this compound from Molecular Dynamics

Conformational Cluster Population (%) Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
1 45 0.00 C1-O-C-N: 178, O-C-N-Cα: -175, N-Cα-C=O: 60
2 30 0.85 C1-O-C-N: -179, O-C-N-Cα: 178, N-Cα-C=O: -120
3 15 1.50 C1-O-C-N: 85, O-C-N-Cα: -170, N-Cα-C=O: 75
4 10 2.10 C1-O-C-N: -90, O-C-N-Cα: 175, N-Cα-C=O: -95

This table is illustrative and based on typical results from conformational analysis of similar molecules.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and predicting the reactivity of molecules. youtube.com For this compound, these calculations can provide insights into charge distribution, molecular orbital energies, and various reactivity descriptors. derpharmachemica.comresearchgate.net

Studies on other carbamates have successfully used DFT to calculate redox potentials and analyze their relationship with the Highest Occupied Molecular Orbital (HOMO) energy. nih.gov For this compound, the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. derpharmachemica.com

A molecular electrostatic potential (MEP) map can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. derpharmachemica.com For this molecule, the oxygen atoms of the carbamate and keto groups would be expected to be regions of negative potential, while the hydrogen on the nitrogen and the carbonyl carbons would be regions of positive potential.

Table 2: Predicted Electronic Properties of this compound using DFT

Property Predicted Value Significance
HOMO Energy -7.5 eV Relates to ionization potential and nucleophilicity
LUMO Energy -1.2 eV Relates to electron affinity and electrophilicity
HOMO-LUMO Gap 6.3 eV Indicator of chemical reactivity and stability
Dipole Moment 3.5 D Influences intermolecular interactions and solubility

This table presents hypothetical data typical for a molecule of this nature, calculated at a common level of theory (e.g., B3LYP/6-31G).*

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Analogues

While specific biological activities of this compound are not widely reported, QSAR studies on analogous carbamate-containing compounds can provide a framework for predicting potential activities. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. youtube.com

Numerous QSAR studies have been conducted on carbamate derivatives, often in the context of their inhibitory activity against enzymes like acetylcholinesterase (AChE). nih.govnih.gov These studies typically use a set of molecular descriptors (e.g., steric, electronic, hydrophobic) to build a predictive model. For a series of functional analogues of this compound, one could develop a QSAR model to predict a specific biological activity.

The development of a QSAR model would involve:

Data Set Collection: Assembling a series of analogous compounds with measured biological activity.

Descriptor Calculation: Computing various molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression or partial least squares to create a predictive equation.

Model Validation: Assessing the statistical significance and predictive power of the model. nih.gov

A hypothetical QSAR model for a series of carbamate analogues might look like: pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * (No. of H-bond donors) + C

Such a model could guide the design of new analogues with enhanced activity.

Predictive Studies on Reaction Pathways, Transition States, and Selectivity

Theoretical chemistry can be used to model chemical reactions, providing detailed information about reaction mechanisms, transition state structures, and the factors governing selectivity. For this compound, this could involve studying its synthesis, hydrolysis, or other chemical transformations.

The formation of carbamates, for instance, can proceed through various pathways, and computational studies can help elucidate the most favorable routes. researchgate.netnih.govorganic-chemistry.org Similarly, the cleavage of the benzyloxycarbonyl protecting group is a well-studied reaction, and theoretical calculations can provide insights into its mechanism, such as through hydrogenolysis. nih.govorganic-chemistry.org

A computational study of a reaction involving this compound would typically involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Finding Transition States: Searching for the saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.

Analyzing Selectivity: Comparing the activation energies of competing reaction pathways to predict the major product.

These studies are crucial for optimizing reaction conditions and understanding the underlying principles of the molecule's reactivity.

Docking Studies to Investigate Potential Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Given that many carbamate-containing molecules exhibit biological activity as enzyme inhibitors, it is plausible that derivatives of this compound could interact with specific protein targets. nih.govnih.govacs.org For example, docking studies have been extensively used to investigate the binding of carbamate inhibitors to acetylcholinesterase and butyrylcholinesterase. nih.govfigshare.com

A typical docking study for a derivative of this compound would involve:

Preparation of the Ligand and Receptor: Generating 3D structures of the small molecule and the target protein.

Running the Docking Simulation: Using a docking program to sample different binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed. nih.gov

The results of docking studies can guide the design of more potent and selective inhibitors by identifying key interactions that can be optimized.

Table 3: List of Compound Names

Compound Name
This compound
Benzyl carbamate
Acetylcholinesterase

Structure Activity Relationship Sar Studies and Synthesis of Derivatives/analogues

Systematic Modification of the Benzyl (B1604629) Moiety for Modulated Properties

Research into related benzyl carbamate (B1207046) structures demonstrates that derivatives can be synthesized from variously substituted benzylamines. scirp.org By introducing electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) onto the phenyl ring, chemists can fine-tune the electronic nature of the entire carbamate system. These modifications can influence the reactivity of the carbamate itself and introduce new potential points of interaction, such as hydrogen bonding or halogen bonding. For instance, studies on N-benzyl derivatives in other molecular contexts have shown that substitutions on the phenyl ring can drastically alter biological activity, such as inhibitory potency against specific enzymes. nih.govmdpi.com

Table 1: Hypothetical Modifications of the Benzyl Moiety and Their Potential Effects

Modification on Phenyl RingExample SubstituentPotential Effect on Properties
Electron-Withdrawing Group p-Nitro (-NO₂)Increases acidity of N-H proton (if present), potentially alters binding affinity.
Electron-Donating Group p-Methoxy (-OCH₃)Increases electron density on the carbamate, may affect metabolic stability.
Halogenation p-Fluoro (-F)Can improve metabolic stability and membrane permeability; may introduce halogen bonding.
Increased Lipophilicity p-tert-ButylEnhances lipophilicity, potentially improving cell membrane penetration.
Increased Hydrophilicity p-Hydroxy (-OH)Increases water solubility and provides a new hydrogen bonding site.

Exploration of Substitutions on the α-Carbon and Ketone Group for Diversification

The "1-methyl-2-oxoethyl" portion of the molecule presents two primary sites for modification: the α-carbon (bearing the methyl group) and the terminal ketone group.

α-Carbon: The methyl group at the α-position can be replaced with other alkyl chains of varying lengths or with functionalized side chains. Introducing larger alkyl groups could create steric hindrance, influencing the molecule's preferred conformation and its ability to fit into a specific binding pocket. Alternatively, incorporating functional groups like hydroxyls or amines could introduce new hydrogen-bonding capabilities.

Ketone Group: The ketone's carbonyl carbon is electrophilic and serves as a handle for a wide range of chemical transformations.

Reduction: The ketone can be reduced to a secondary alcohol, transforming the group from a hydrogen bond acceptor to both a donor and an acceptor. This strategy is seen in the synthesis of related heterocyclic intermediates where an ester (a related carbonyl compound) is reduced to a primary alcohol to provide a handle for further modifications. mdpi.com

Reductive Amination: The ketone can react with amines to form imines, which can then be reduced to secondary amines, allowing for the introduction of diverse substituents.

Replacement: The ketone can be replaced entirely with other functional groups. An example from a related compound is the substitution of a carbonyl with a methylamide group, resulting in Benzyl (2-(methylamino)-2-oxoethyl)carbamate. bldpharm.com This change significantly alters the electronic and hydrogen-bonding properties of the side chain.

Table 2: Potential Modifications at the α-Carbon and Ketone Group

Site of ModificationType of ChangeResulting StructureAltered Property
α-Carbon Replace -CH₃ with -HBenzyl 2-oxoethylcarbamateReduced steric bulk.
α-Carbon Replace -CH₃ with -CH₂CH₃Benzyl 1-ethyl-2-oxoethylcarbamateIncreased steric bulk and lipophilicity.
Ketone Group Reduction to alcoholBenzyl 2-hydroxy-1-methylpropylcarbamateIntroduces hydrogen bond donor capability.
Ketone Group Replacement with amideBenzyl 1-methyl-2-(methylamino)-2-oxoethylcarbamateModifies electronic and H-bonding profile.

Alterations to the Carbamate Linkage for Stability and Reactivity Modulation

The carbamate linkage is central to the molecule's identity. The stability of benzyl carbamates is well-characterized; they are generally stable in mildly acidic or basic conditions but are readily cleaved by strong acids or catalytic hydrogenolysis (e.g., H₂/Pd-C). This lability is often exploited in its role as a protecting group in organic synthesis. mdpi.comresearchgate.net

Modulating this stability can be achieved through several approaches:

N-Substitution: The N-methyl group prevents the formation of a hydrogen bond donor at the nitrogen. Replacing it with an N-H would fundamentally change its intermolecular bonding potential.

Bioisosteric Replacement: The ester oxygen of the carbamate can be replaced with sulfur to form a thiocarbamate. This modification alters the bond angles, electronic distribution, and metabolic stability of the linkage. Similarly, the carbonyl group (C=O) could be replaced with a thiocarbonyl (C=S).

Extension or Constraining the Linkage: Inserting additional methylene (B1212753) groups between the nitrogen and the α-carbon or incorporating the carbamate into a cyclic system can alter its conformational flexibility and stability.

Table 3: Potential Alterations to the Carbamate Linkage

Type of AlterationResulting Functional GroupKey Change
N-Demethylation Secondary Carbamate (-NH-COO-)Introduces a hydrogen bond donor.
Oxygen-Sulfur Swap Thiocarbamate (-N-CO-S-)Alters electronic properties and stability.
Carbonyl-Thiocarbonyl Swap Thiocarbamate (-N-CS-O-)Significantly changes reactivity and geometry.

Design and Synthesis of Analogues with Enhanced Chemical Reactivity or Targeted Biological Activities

The design and synthesis of analogues of Benzyl 1-methyl-2-oxoethylcarbamate are aimed at creating molecules with specific functions. By combining the modification strategies described above, researchers can develop derivatives for various applications, particularly in medicinal chemistry. The benzyl carbamate moiety is a common feature in molecules designed as enzyme inhibitors, peptide mimetics, and other biologically active agents. nih.govresearchgate.net

For example, the synthesis of heterocyclic derivatives, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, incorporates the benzyl carbamate structure into a more complex scaffold known to have favorable properties for drug design. mdpi.comresearchgate.net In other cases, the core structure is used as a building block for peptide-like molecules, where the benzyl carbamate serves as a key protecting group during synthesis. researchgate.net The synthesis of such analogues often involves multi-step reactions, including acylation reactions and modifications of side chains to introduce desired functionalities. scirp.orgresearchgate.net

Table 4: Examples of Synthesized Analogues and Their Targeted Applications

Analogue ClassKey Structural FeatureSynthetic StrategyTargeted ApplicationReference
Ethyl Benzyl Carbamates Modified benzylamine (B48309) precursorsReaction of benzylamine derivatives with ethyl chloroformate.General biological activity screening. scirp.org
Heterocyclic Conjugates Thiazole ring attached to the carbamate nitrogen.Multi-step synthesis involving reduction of an ester to an alcohol.Key intermediate for medicinal chemistry. mdpi.comresearchgate.net
Peptide Mimetics Dipeptide-like structure with a benzotriazole (B28993) group.Acylation using N-(protected α-aminoacyl)benzotriazoles.Biologically relevant peptide conjugates. researchgate.net
Enzyme Inhibitors N-benzyl group attached to a phenylpyrimidine core.Medicinal chemistry optimization from a high-throughput screen.Anticancer activity via deubiquitinase inhibition. nih.gov

Future Prospects and Emerging Research Avenues

Integration into Automated and Flow Chemistry Synthetic Platforms

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and control. bioduro.comnih.govbeilstein-journals.org For a compound like Benzyl (B1604629) 1-methyl-2-oxoethylcarbamate, which serves as a precursor in multi-step syntheses, flow chemistry provides numerous advantages. youtube.com The inherent instability of aldehydes to oxidation and racemization can be mitigated by generating and using them in situ within a continuous flow system, minimizing decomposition and side reactions. nih.govbeilstein-journals.org

Automated flow platforms enable rapid reaction optimization, high-throughput screening of reaction conditions, and the seamless integration of synthesis and purification steps. youtube.com This is particularly beneficial in the construction of peptide libraries or other complex molecules where Benzyl 1-methyl-2-oxoethylcarbamate is a recurring structural motif. The ability to precisely control parameters such as temperature, pressure, and residence time in microreactors leads to higher yields and purities. nih.gov Future research will likely focus on developing dedicated flow chemistry modules for the synthesis and subsequent transformation of N-protected amino aldehydes, making these valuable building blocks more accessible for both academic and industrial research. bioduro.comnih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Aldehyde Transformations

FeatureBatch SynthesisFlow Chemistry
Heat & Mass Transfer Often limited, can lead to hotspots and side reactions.Excellent, due to high surface-area-to-volume ratio. nih.gov
Safety Higher risk when using hazardous reagents or unstable intermediates. beilstein-journals.orgEnhanced safety, small reactor volumes limit the amount of hazardous material at any given time. beilstein-journals.org
Scalability Can be complex and non-linear.Generally more straightforward by running the system for longer periods. beilstein-journals.org
Reaction Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. youtube.com
Intermediate Handling Isolation of unstable intermediates can lead to degradation.In situ generation and consumption of unstable intermediates is possible. nih.gov

Development of Novel Catalytic Systems for Sustainable Transformations

The development of green and sustainable chemical processes is a major driver of innovation in modern chemistry. rsc.org For this compound, research is moving towards catalytic systems that minimize waste, avoid harsh reagents, and operate under milder conditions. nih.govrsc.org This includes the use of organocatalysis, biocatalysis, and earth-abundant metal catalysts to replace traditional stoichiometric reagents.

Chiral aldehyde catalysis, for instance, offers a powerful tool for asymmetric transformations of amino acids and their derivatives. nih.govnih.govfrontiersin.org New catalytic systems combining chiral aldehydes with transition metals or Lewis acids are enabling novel and highly selective reactions. rsc.orgacs.org Furthermore, chemoenzymatic peptide synthesis (CEPS) is an emerging sustainable alternative where enzymes are used for peptide bond formation, offering high chemoselectivity and avoiding racemization. nih.gov The application of such enzymatic methods to couple this compound with other amino acid derivatives could significantly reduce the environmental impact of peptide synthesis. rsc.org Future work will likely focus on expanding the substrate scope of these catalysts to include a wider range of protected amino aldehydes.

Expansion of Synthetic Utility in Underexplored Chemical Spaces

While this compound is a known building block, its full synthetic potential remains to be unlocked. A significant area of emerging research is its use in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. mdpi.com N-protected amino aldehydes are valuable substrates in MCRs like the Passerini and Ugi reactions, leading to the rapid synthesis of diverse libraries of peptide mimetics and other complex structures. nih.gov

The aldehyde functionality also makes it a key component in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. nih.gov By reacting with different nucleophiles and cyclizing agents, a wide array of novel heterocyclic systems can be accessed. Exploring new MCRs and cycloaddition reactions involving this compound will open doors to previously inaccessible areas of chemical space. acs.orgnih.gov

Table 2: Potential Multicomponent Reactions Involving this compound

Reaction NameReactantsProduct Type
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamide nih.gov
van Leusen Reaction Aldehyde, Amine, TosMICImidazole nih.gov
Hantzsch Dihydropyridine Synthesis Aldehyde, β-Ketoester (2 equiv.), Ammonia (B1221849)Dihydropyridine

Exploration of New Applications Through Rational Design and Derivatization

The structural motif of this compound, a protected chiral α-amino aldehyde, is a valuable starting point for the rational design of new bioactive molecules. nih.gov By modifying the protecting group, the alkyl side chain, or the aldehyde functionality, new derivatives can be synthesized and screened for a variety of applications, including as enzyme inhibitors or molecular probes. nih.govresearchgate.net

For example, peptide aldehydes are known to be potent inhibitors of certain proteases. Rational design can be used to tailor the structure of derivatives to target specific enzymes with high affinity and selectivity. nih.gov This involves computational modeling to predict binding interactions, followed by targeted synthesis and biological evaluation. The development of peptide-based hydrogels for therapeutic applications is another area where rationally designed building blocks are crucial. nih.gov Derivatization of this compound could lead to new monomers for the creation of smart biomaterials.

Application of Advanced In-situ Spectroscopic Probes for Real-time Reaction Monitoring

To fully realize the benefits of advanced synthetic methods like flow chemistry, real-time monitoring and control are essential. ispe.orgvalgenesis.com Process Analytical Technology (PAT) utilizes in-situ spectroscopic probes, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, to monitor reaction progress in real-time. americanpharmaceuticalreview.comyoutube.com These techniques provide instantaneous feedback on the concentration of reactants, intermediates, and products, allowing for precise control and optimization of the reaction. mt.comyoutube.com

For reactions involving this compound, which can be sensitive and fast, in-situ monitoring is invaluable. optica.org It can help to identify transient intermediates, understand reaction kinetics and mechanisms, and ensure the quality and consistency of the final product. youtube.com As automated and continuous manufacturing processes become more common in the pharmaceutical and fine chemical industries, the integration of PAT will be a critical component for the reliable synthesis of complex molecules derived from this chiral aldehyde. nih.govyoutube.com

Q & A

Q. Advanced

  • In Vitro Assays : Measure ROS scavenging (e.g., DPPH/ABTS assays) and compare with controls like ascorbic acid.
  • In Vivo Models : Use oxidative stress-induced animal models (e.g., LPS-treated mice) to assess tissue-specific effects.
  • Data Reconciliation : Address contradictions by standardizing assay conditions (e.g., pH, solvent) and validating via orthogonal methods (e.g., HPLC for metabolite quantification) .

What computational strategies predict its interaction with HIV protease or cancer-related pathways?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with HIV protease (PDB ID: 1HPV) to simulate binding affinity.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
  • Pathway Analysis : Leverage KEGG/GO databases to map potential targets (e.g., NF-κB or PI3K/Akt pathways) .

How can catalytic conditions be optimized for synthesizing derivatives like glycinal precursors?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., Fe(NO₃)₃) or cerium-based catalysts (e.g., (NH₄)₂Ce(PO₄)₂) for esterification/oxidation steps .
  • Design of Experiments (DoE) : Apply uniform experimental design to variables (e.g., molar ratio, temperature) and use data mining (e.g., PCA) to identify optimal conditions .

What strategies mitigate off-target effects in bioactivity studies?

Q. Advanced

  • Selectivity Profiling : Use kinase/GPCR panels to assess binding promiscuity.
  • CRISPR Screening : Identify gene knockouts that modulate compound efficacy (e.g., in cancer cell lines).
  • Metabolomics : Track off-target metabolite formation via LC-MS/MS .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.